molecular formula C23H24FN3O2 B12172894 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12172894
M. Wt: 393.5 g/mol
InChI Key: NXPMBAUWLMVBMD-UHFFFAOYSA-N
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Description

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C23H24FN3O2/c24-20-9-3-1-8-19(20)23(29)27-14-12-26(13-15-27)22(28)11-5-6-17-16-25-21-10-4-2-7-18(17)21/h1-4,7-10,16,25H,5-6,11-15H2

InChI Key

NXPMBAUWLMVBMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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